1-Benzyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
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Overview
Description
1-Benzyl-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a piperidine ring fused with a pyrazolo[1,5-c][1,3]benzoxazine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Benzyl-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves multiple steps, typically starting with the preparation of the piperidine and pyrazolo[1,5-c][1,3]benzoxazine precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, to form the final spiro compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Benzyl-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions. Common reagents and conditions for these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum
Scientific Research Applications
1-Benzyl-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has shown potential for this compound in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 1-Benzyl-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to changes in cellular pathways and biological processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar compounds to 1-Benzyl-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] include other spiro compounds and pyrazolo[1,5-c][1,3]benzoxazine derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer research.
Pyrazolo[1,5-a]pyrimidines: Used as fluorophores in optical applications.
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A dopamine reuptake inhibitor with stimulant properties. The uniqueness of 1-Benzyl-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] lies in its specific spiro linkage and the combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C28H29N3O |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1'-benzyl-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C28H29N3O/c1-21-11-13-23(14-12-21)25-19-26-24-9-5-6-10-27(24)32-28(31(26)29-25)15-17-30(18-16-28)20-22-7-3-2-4-8-22/h2-14,26H,15-20H2,1H3 |
InChI Key |
UMSSNKHYDZHKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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